molecular formula C39H77N10O17P3S B12076178 (9Z-octadecenoyl) Coenzyme A (ammonium salt)

(9Z-octadecenoyl) Coenzyme A (ammonium salt)

Cat. No.: B12076178
M. Wt: 1083.1 g/mol
InChI Key: NKHKRXKEDWPIOC-UECMSYGKSA-N
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Description

(9Z-octadecenoyl) Coenzyme A (ammonium salt) is a derivative of oleic acid, a monounsaturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is commonly used in scientific research due to its involvement in fatty acid metabolism and its role as a substrate for various enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z-octadecenoyl) Coenzyme A (ammonium salt) typically involves the esterification of oleic acid with coenzyme A. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of oleic acid, followed by the addition of coenzyme A .

Industrial Production Methods

Industrial production of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to maintain the stability and quality of the product. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

(9Z-octadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of (9Z-octadecenoyl) Coenzyme A, such as saturated fatty acyl-CoA and substituted acyl-CoA compounds .

Scientific Research Applications

(9Z-octadecenoyl) Coenzyme A (ammonium salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in fatty acid metabolism.

    Biology: The compound is used to investigate the role of fatty acids in cellular processes and signaling pathways.

    Medicine: Research on this compound helps in understanding metabolic disorders and developing therapeutic strategies for conditions like obesity and diabetes.

    Industry: It is used in the production of bioactive lipids and as a standard in lipidomics studies.

Mechanism of Action

The mechanism of action of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves its role as a substrate for various enzymes. It participates in the β-oxidation pathway, where it is broken down to produce energy. The compound also acts as a precursor for the synthesis of complex lipids and plays a role in regulating gene expression through its interaction with nuclear receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z-octadecenoyl) Coenzyme A (ammonium salt) is unique due to its monounsaturated nature, which allows it to participate in specific biochemical pathways that saturated and polyunsaturated derivatives cannot. Its role in lipid metabolism and signaling makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C39H77N10O17P3S

Molecular Weight

1083.1 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11+;;;

InChI Key

NKHKRXKEDWPIOC-UECMSYGKSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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